molecular formula C17H22N2O4S2 B2862560 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide CAS No. 923226-45-3

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide

Cat. No. B2862560
CAS RN: 923226-45-3
M. Wt: 382.49
InChI Key: SBPKAXMRRLWPND-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide, also known as TMB-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Enzyme Inhibition 2,4,6-Trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide, as part of the broader sulfonamide family, is implicated in significant biological activities, including anticancer effects and enzyme inhibition. Sulfonamides have been synthesized and studied for their potential as anticancer drug candidates through mechanisms such as inducing apoptosis and autophagy pathways in tumor cell lines. For instance, certain dibenzenesulfonamides have shown to induce cleavage of poly (ADP-ribose) polymerase (PARP) and activation of caspases, which are hallmarks of apoptosis, alongside inducing autophagy as evidenced by enhanced expression of LC3 and decreased level of p62 protein. Moreover, these compounds have exhibited effective inhibition of tumor-associated carbonic anhydrase (CA) IX and XII isoenzymes, which are crucial for tumor acidification and progression (Gul et al., 2018).

Antitumor and Antimicrobial Properties Sulfonamide derivatives have also been investigated for their antitumor and antimicrobial properties. In specific studies, sulfonamides have demonstrated potent cell cycle inhibition in cancer cell lines, marking them as valuable entities for developing novel antitumor agents. Compounds from sulfonamide-focused libraries have been evaluated for their antitumor potential, with some advancing to clinical trials due to their promising inhibitory effects on cancer cell proliferation and cell cycle progression (Owa et al., 2002).

Antibacterial and Anti-inflammatory Applications Furthermore, sulfonamides have been synthesized for their potential antibacterial and anti-inflammatory applications. For instance, certain sulfonamide compounds have shown high potency in inhibiting Mycobacterium tuberculosis, higher than some clinical agents, suggesting their potential use as antimycobacterial agents (Malwal et al., 2012). Additionally, the synthesis of sulfonamide derivatives has led to the discovery of compounds with significant anti-inflammatory activity, specifically as cyclooxygenase-2 (COX-2) inhibitors, which are critical for treating inflammatory conditions and pain management (Hashimoto et al., 2002).

properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(14(3)16(12)19(4)24(5,20)21)25(22,23)18-15-9-7-6-8-10-15/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPKAXMRRLWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-phenylbenzenesulfonamide

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